Unveiling a Rare Omega-3 Fatty Acid: A Technical Guide to 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
Unveiling a Rare Omega-3 Fatty Acid: A Technical Guide to 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
An In-depth Examination of a C19:5 Polyunsaturated Fatty Acid Intermediate
For researchers, scientists, and professionals in drug development, the exploration of novel fatty acids is a critical frontier in understanding lipid metabolism and identifying potential therapeutic agents. This technical guide delves into the discovery and characteristics of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid, a rare C19:5 n-3 polyunsaturated fatty acid (PUFA). While not as widely studied as its longer-chain counterparts like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), its unique structure as an odd-chain fatty acid suggests a specialized role in biochemical pathways.
Discovery and Origins: An Intermediate in Biosynthesis
The initial identification of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid is not characterized by a singular "discovery" event in the traditional sense of isolating a novel natural product. Instead, its existence has been elucidated through the comprehensive study of fatty acid biosynthesis and metabolism. Evidence suggests that this C19:5 fatty acid emerges as a byproduct or intermediate in both biological and synthetic chemical processes.
One key context for its appearance is as a byproduct in the chemical synthesis of other polyunsaturated fatty acids. For instance, it has been identified as a byproduct during the synthesis of 4(Z),7(Z),10(Z),13(Z)-hexadecatetraenoic acid methyl ester[1]. This indicates that under certain chemical conditions, the elongation and desaturation processes can lead to the formation of this unusual 19-carbon chain.
From a biological perspective, while not a major component of most lipid profiles, its structure is consistent with its potential role as a transient intermediate in the complex pathways of omega-3 fatty acid metabolism. The established pathways for the biosynthesis of long-chain PUFAs like docosapentaenoic acid (DPA) and DHA involve a series of elongation and desaturation steps acting on shorter-chain precursors like alpha-linolenic acid (ALA)[2][3]. It is plausible that alternative enzymatic activities, such as a single-carbon chain shortening (alpha-oxidation) of a C20:5 precursor (EPA), could lead to the formation of this C19:5 fatty acid.
Physicochemical Properties and Analytical Data
A summary of the key physicochemical and analytical data for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid is presented in the table below. This information is critical for its identification, purification, and further experimental investigation.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₈O₂ | [4] |
| Molecular Weight | 288.43 g/mol | [4] |
| CAS Number | 136156-13-3 | [1][4] |
| Appearance | Liquid | [4] |
| Purity | >95% (as commercially available) | [4] |
| Storage | Freezer (-20°C) | [4] |
| Solubility | In solution (e.g., ethanol) | [1] |
Experimental Protocols
Due to the limited number of studies focused specifically on this fatty acid, detailed experimental protocols for its de novo synthesis or isolation from natural sources are not widely published. However, based on established methodologies for fatty acid research, the following protocols can be adapted.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
This protocol outlines the general procedure for the identification of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid in a complex lipid mixture after conversion to its fatty acid methyl ester (FAME).
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Lipid Extraction: Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1 v/v).
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Transesterification: Prepare FAMEs by treating the lipid extract with a solution of methanolic HCl or BF₃-methanol at 60-80°C for 1-2 hours.
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Purification: Purify the FAMEs using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
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GC-MS Analysis:
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Column: Use a polar capillary column suitable for FAME separation (e.g., BPX70).
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Injector Temperature: 250°C.
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Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).
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Carrier Gas: Helium.
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Mass Spectrometer: Operate in electron ionization (EI) mode.
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Identification: Identify the FAME of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid by comparing its retention time and mass spectrum with that of an authentic standard.
Protocol 2: General Scheme for Chemical Synthesis
The chemical synthesis of polyunsaturated fatty acids is a complex process often involving multiple steps of building blocks assembly and stereospecific reactions. A plausible synthetic route for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid would likely involve the coupling of smaller, unsaturated fragments via Wittig reactions or other carbon-carbon bond-forming reactions, followed by functional group manipulations to yield the final carboxylic acid. The generation of this specific fatty acid as a byproduct suggests that side reactions or impurities in starting materials during the synthesis of other PUFAs can lead to its formation.
Putative Biosynthetic Pathway and Signaling
While a definitive and exclusive signaling pathway for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid has not been elucidated, its structural similarity to other n-3 PUFAs suggests it could potentially interact with the same enzymatic machinery and signaling cascades. The diagram below illustrates a hypothetical position of this C19:5 fatty acid within the broader context of omega-3 fatty acid metabolism.
Caption: Hypothetical position of C19:5n-3 in omega-3 fatty acid metabolism.
This diagram illustrates the established "Sprecher pathway" for DHA synthesis and proposes a hypothetical alpha-oxidation step from EPA that could lead to the formation of the C19:5 fatty acid. As an n-3 PUFA, it is conceivable that it could serve as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, potentially leading to the formation of novel bioactive lipid mediators, though this remains to be experimentally verified.
Future Directions and Research Opportunities
The relative obscurity of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid presents a unique opportunity for novel research. Key areas for future investigation include:
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Natural Occurrence: Comprehensive lipidomic analyses of various marine and terrestrial organisms to determine if this fatty acid is present in detectable quantities in nature.
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Biosynthetic Origin: Elucidation of the specific enzymatic pathways responsible for its formation in biological systems.
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Biological Activity: Investigation of its effects on cellular signaling, inflammation, and other physiological processes. This includes its potential role as a precursor to novel specialized pro-resolving mediators (SPMs).
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Pharmacological Potential: Assessment of its therapeutic potential in the context of inflammatory diseases, metabolic disorders, and other conditions where omega-3 fatty acids have shown promise.
The study of this rare C19:5 n-3 fatty acid is in its infancy. Further research is warranted to fully understand its origins, metabolism, and potential biological significance, which may open new avenues for nutritional science and drug development.
